

# 4-(2-Pyridylazo)resorcinol: A Comprehensive Technical Guide

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## Compound of Interest

Compound Name: 4-(2-Pyridylazo)resorcinol

Cat. No.: B7820689

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## Introduction

**4-(2-Pyridylazo)resorcinol**, commonly abbreviated as PAR, is a highly versatile organic compound extensively utilized in analytical chemistry and various research fields. Its pronounced ability to form stable, colored complexes with a wide array of metal ions makes it an invaluable tool for spectrophotometric analysis, complexometric titrations, and as a metallochromic indicator. This technical guide provides an in-depth overview of PAR, including its synonyms, chemical and physical properties, and detailed experimental protocols for its application in metal ion determination.

## Synonyms and Alternative Names

**4-(2-Pyridylazo)resorcinol** is known by a variety of names in scientific literature and chemical catalogs. Proper identification is crucial for accurate literature searches and procurement.

Type	Name
Common Name	4-(2-Pyridylazo)resorcinol
Abbreviation	PAR
IUPAC Name	4-(pyridin-2-ylidaz恒)benzene-1,3-diol <sup>[1]</sup>
CAS Registry Number	1141-59-9
Alternative Names	1,3-Benzenediol, 4-(2-pyridinylazo)-
	4-(2-Pyridinylazo)-1,3-benzenediol
	4-(2-Pyridylazo)-1,3-benzenediol
	Resorcinol, 4-(2-pyridylazo)-
	1-(2-Pyridylazo)resorcinol
	C.I. 14785
	NSC 148355

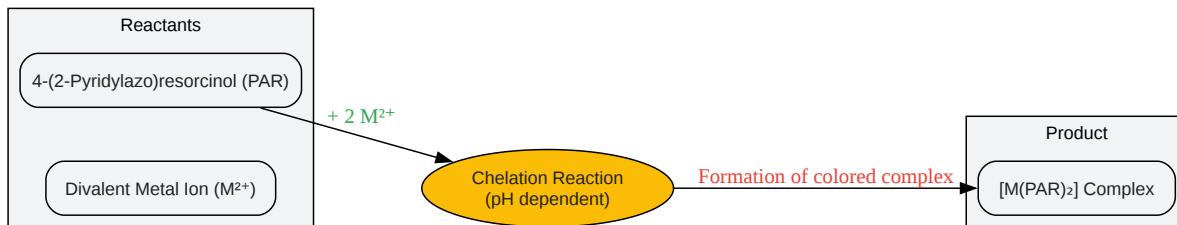
## Physicochemical and Spectrophotometric Properties

The utility of PAR is intrinsically linked to its chemical and physical characteristics, particularly its spectrophotometric properties upon chelation with metal ions.

Property	Value	Reference
Molecular Formula	$C_{11}H_9N_3O_2$	<a href="#">[1]</a>
Molecular Weight	215.21 g/mol	<a href="#">[1]</a>
Appearance	Orange to reddish-brown powder	
Melting Point	192-202 °C	
Solubility	Slightly soluble in water; soluble in ethanol, DMSO, and alkaline solutions. The monosodium salt is more water-soluble. <a href="#">[2]</a>	
pKa values (in water)	$pK_{a1} \approx 3.1$ (pyridinium proton), $pK_{a2} \approx 5.6$ (p-hydroxyl proton), $pK_{a3} \approx 11.9$ (o-hydroxyl proton)	
$\lambda_{max}$ of free PAR	~414 nm	<a href="#">[3]</a>
$\lambda_{max}$ of $Zn(PAR)_2$ complex	~493-497 nm	<a href="#">[1]</a> <a href="#">[4]</a>
$\lambda_{max}$ of $Cu(PAR)_2$ complex	~506 nm	<a href="#">[3]</a>
Molar Absorptivity ( $\epsilon$ ) of $Zn(PAR)_2$ at 492 nm (pH 7.4)	$71,500 \text{ M}^{-1}\text{cm}^{-1}$	<a href="#">[5]</a>
Molar Absorptivity ( $\epsilon$ ) of $Zn(PAR)_2$ at 493 nm	$8.3 \times 10^4 \text{ M}^{-1}\text{cm}^{-1}$	<a href="#">[1]</a>
Molar Absorptivity ( $\epsilon$ ) of $Cu(PAR)_2$ at 495-500 nm (pH 10)	$7.12 \times 10^4 - 7.62 \times 10^4 \text{ M}^{-1}\text{cm}^{-1}$	<a href="#">[6]</a>
Stability Constant ( $\log K$ ) of $Zn(PAR)_2$	~12.5	<a href="#">[5]</a>
Stability Constant ( $\log K$ ) of $Cu(PAR)_2$	~16.0	

# Chelation Mechanism and Experimental Workflows

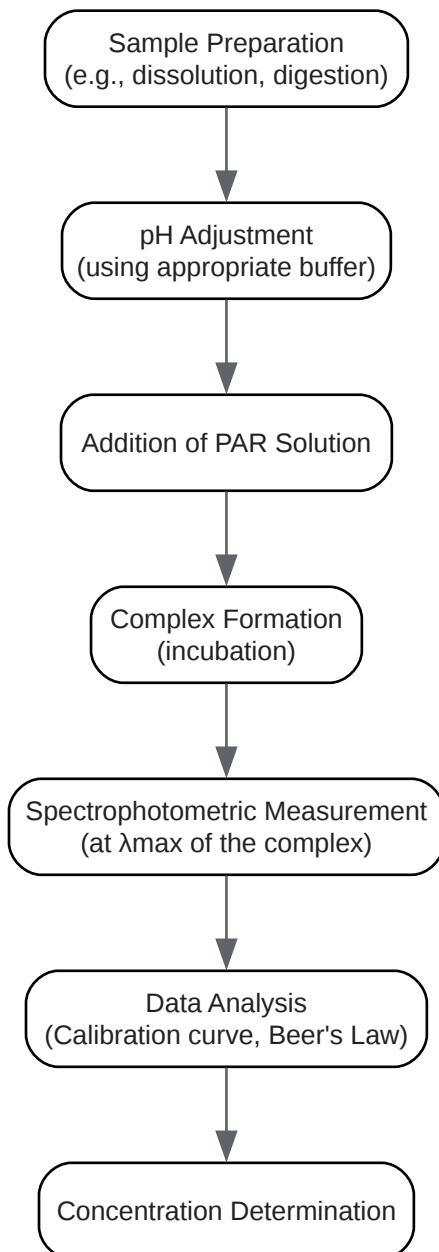
The chelating properties of PAR are central to its function as a colorimetric reagent. The molecule acts as a tridentate ligand, coordinating with metal ions through the pyridine nitrogen, one of the azo group nitrogens, and the deprotonated ortho-hydroxyl group. This interaction forms a stable five-membered ring structure with the metal ion, leading to a significant bathochromic shift (a shift to longer wavelengths) in the maximum absorbance of the solution, which is the basis for quantitative analysis.



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Caption: Chelation of a divalent metal ion by **4-(2-Pyridylazo)resorcinol**.

The general workflow for the spectrophotometric determination of a metal ion using PAR involves several key steps, from sample preparation to data analysis.



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Caption: General workflow for metal ion determination using PAR.

## Experimental Protocols

### Spectrophotometric Determination of Zinc(II)

This protocol is adapted for the determination of zinc in aqueous samples.

#### a. Reagents and Equipment:

- Standard Zinc Solution (1000 ppm)
- **4-(2-Pyridylazo)resorcinol** (PAR) solution (0.01% w/v in ethanol or as the water-soluble monosodium salt)[2]
- Buffer solution (pH 9.2 - 10.6, e.g., ammonia-ammonium chloride or carbonate-bicarbonate) [1][7]
- UV-Vis Spectrophotometer
- Volumetric flasks and pipettes

b. Preparation of Standard Solutions:

- Prepare a series of standard zinc solutions (e.g., 0.2, 0.4, 0.6, 0.8 ppm) by diluting the 1000 ppm stock solution with deionized water.[7]

c. Procedure:

- To a 25 mL volumetric flask, add 10 mL of a standard zinc solution or the sample solution.
- Add 5 mL of the buffer solution to adjust the pH to the optimal range.
- Add 2 mL of the PAR solution and dilute to the mark with deionized water.
- Mix thoroughly and allow the solution to stand for 5-10 minutes for complete color development.
- Measure the absorbance of the solution at the wavelength of maximum absorbance for the Zn-PAR complex (approximately 493 nm) against a reagent blank.[1] The reagent blank is prepared in the same manner but with deionized water instead of the zinc solution.

d. Data Analysis:

- Construct a calibration curve by plotting the absorbance of the standard solutions versus their corresponding concentrations.

- Determine the concentration of zinc in the sample solution by interpolating its absorbance on the calibration curve.

## Complexometric Titration of Copper(II) with EDTA using PAR as an Indicator

This protocol describes the use of PAR as an indicator in the complexometric titration of copper(II) with EDTA.

### a. Reagents and Equipment:

- Standard EDTA solution (e.g., 0.01 M)
- Copper(II) solution of unknown concentration
- PAR indicator solution (0.1% w/v in ethanol or water)
- Ammonium acetate buffer (to maintain pH around 5-6)<sup>[8]</sup>
- Burette, pipette, and Erlenmeyer flasks

### b. Procedure:

- Pipette a known volume (e.g., 25.00 mL) of the copper(II) solution into an Erlenmeyer flask.
- Add approximately 10 mL of the ammonium acetate buffer.
- Add 2-3 drops of the PAR indicator solution. The solution will turn a reddish-purple color due to the formation of the Cu-PAR complex.
- Titrate the solution with the standard EDTA solution. As EDTA is added, it will displace PAR from the copper ion because the Cu-EDTA complex is more stable.
- The endpoint is reached when the color of the solution changes sharply from reddish-purple to a green or yellowish-green, which is the color of the free PAR indicator at this pH.<sup>[8]</sup>
- Record the volume of EDTA solution used.

c. Calculation: The concentration of copper(II) in the sample can be calculated using the following formula:

$$\text{Molarity of Cu}^{2+} = (\text{Molarity of EDTA} \times \text{Volume of EDTA}) / \text{Volume of Cu}^{2+} \text{ solution}$$

## Conclusion

**4-(2-Pyridylazo)resorcinol** remains a cornerstone reagent in analytical chemistry due to its reliability, sensitivity, and versatility in the determination of a multitude of metal ions. The protocols and data presented in this guide offer a solid foundation for researchers and scientists to effectively employ PAR in their analytical workflows. Adherence to proper experimental conditions, particularly pH control, is paramount to achieving accurate and reproducible results. The continued exploration of PAR and its derivatives promises to further expand its applications in various scientific disciplines.

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